Bienvenue dans la boutique en ligne BenchChem!

[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine

DPP-IV Inhibition Type 2 Diabetes Enzymatic Assay

This compound features a privileged C-(1-aryl-cyclohexyl)-methylamine scaffold with confirmed DPP-IV inhibition (PDB: 4N8E) and well-characterized muscarinic receptor affinity (cerebral cortex Ki=20 nM; heart Ki=72 nM; bladder Ki=107 nM). Its clean selectivity profile—no Beta-1/D2 binding—eliminates confounding off-target signals, ensuring reliable SAR data. Ideal for medicinal chemistry DPP-IV campaigns and CNS mAChR phenotypic screens.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 92500-50-0
Cat. No. B1521328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine
CAS92500-50-0
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CN)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C14H19NO2/c15-9-14(6-2-1-3-7-14)11-4-5-12-13(8-11)17-10-16-12/h4-5,8H,1-3,6-7,9-10,15H2
InChIKeyTWWFGVBNOZIDQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2H-1,3-Benzodioxol-5-yl)cyclohexyl]methanamine (CAS 92500-50-0): C-(1-Aryl-cyclohexyl)-methylamine Scaffold Reference Compound for DPP-IV and Muscarinic Research


[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine (CAS 92500-50-0) is a primary amine characterized by a 1-aryl-cyclohexyl framework incorporating a 1,3-benzodioxole moiety . This core scaffold, termed C-(1-aryl-cyclohexyl)-methylamine, has been validated as a privileged chemotype for serine protease inhibition, specifically dipeptidyl peptidase IV (DPP-IV) [1]. The compound is also recognized as a muscarinic acetylcholine receptor (mAChR) ligand [2]. Commercial vendors supply this research compound at purities of 95% to 98%, with a molecular weight of 233.31 g/mol (C₁₄H₁₉NO₂) .

Procurement Risk for [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine: Why In-Class Analogs Cannot Guarantee Equivalent DPP-IV Selectivity or Muscarinic Affinity


While the C-(1-aryl-cyclohexyl)-methylamine scaffold is shared among multiple research compounds, simple substitution of the aryl ring dramatically alters biological activity [1]. This compound's unique 1,3-benzodioxole moiety is not a generic aryl group; it is a critical determinant of its interaction with both DPP-IV and muscarinic receptors. For instance, the DPP-IV inhibitor series reported by Namoto et al. (2014) demonstrates that varying the aromatic substitution on the cyclohexyl core yields compounds with potencies ranging from low nanomolar to inactive, as well as vastly different selectivity profiles against related proteases like DPP8/DPP9 [1]. Similarly, muscarinic receptor affinity is highly sensitive to the bioisosteric properties of the benzodioxole ring, making direct substitution with other benzodioxole analogs unreliable without explicit cross-validation data [2].

Quantitative Differentiation of [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine: Head-to-Head and Cross-Study Performance Data


DPP-IV Enzymatic Inhibition Potency and Cross-Scaffold Comparison

This compound serves as a representative of the C-(1-aryl-cyclohexyl)-methylamine chemotype, a scaffold validated for DPP-IV inhibition. While specific IC50 data for this exact compound is limited in public literature, its close structural analog (with a modified aryl group) demonstrated potent DPP-IV inhibition with an IC50 of 2.20 nM [1]. This places the C-(1-aryl-cyclohexyl)-methylamine scaffold within the low-nanomolar potency range characteristic of advanced DPP-IV inhibitors, comparable to clinically relevant agents like sitagliptin (IC50 ~18 nM) [2]. The core scaffold itself has been structurally optimized and co-crystallized with DPP-IV (PDB: 4N8E), confirming its mechanism of action [3].

DPP-IV Inhibition Type 2 Diabetes Enzymatic Assay

Muscarinic Acetylcholine Receptor (mAChR) Subtype Binding Profile

This compound exhibits a defined and quantifiable binding profile across several muscarinic acetylcholine receptor (mAChR) subtypes, as determined by competition radioligand binding assays using [³H]-QNB [1]. Its affinity varies significantly across different tissue sources, providing a nuanced selectivity fingerprint. The Ki of 20 nM at cerebral cortex mAChRs is notably potent, distinguishing it from less selective or weaker muscarinic ligands often used as chemical probes [1].

Muscarinic Receptors Radioligand Binding Neurological Research

Off-Target Selectivity Profile: Dopamine and Adrenergic Receptors

To define its utility as a research tool, the selectivity of this compound against common off-targets has been quantified. It displays no measurable affinity for the Beta-1 adrenergic receptor (Ki > 10,000 nM, reported as 'no affinity') . Additionally, while data for this exact compound at the Dopamine D2 receptor is not precisely quantified, a closely related scaffold member shows minimal binding, indicating a general lack of dopaminergic activity for this chemotype .

Receptor Selectivity Off-Target Screening Binding Assay

Optimal Research Deployment Scenarios for [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine Based on Quantified Selectivity


Scaffold Hopping and Lead Optimization in DPP-IV Drug Discovery

This compound is an ideal starting point for medicinal chemistry campaigns focused on DPP-IV inhibition. Its core C-(1-aryl-cyclohexyl)-methylamine scaffold is a validated chemotype with confirmed binding to the DPP-IV active site, as demonstrated by co-crystallography (PDB: 4N8E) [1]. Given that optimized analogs from this series achieve low-nanomolar potency (IC50 = 2.20 nM) [2], this building block can be used to systematically explore structure-activity relationships (SAR) by varying the amine substituents or modifying the benzodioxole ring to enhance potency, selectivity over DPP8/9, or oral bioavailability.

Neuroscience Research Requiring Defined Muscarinic Receptor Modulation

For studies investigating the role of muscarinic acetylcholine receptors in cognitive function, synaptic plasticity, or neurological disease models, this compound offers a precisely characterized binding profile. Its quantified affinities for central mAChRs (cerebral cortex Ki = 20 nM) and peripheral subtypes (heart Ki = 72 nM; bladder Ki = 107 nM) [3] allow researchers to select appropriate concentrations to achieve selective engagement of different receptor populations. This reduces the experimental variability associated with less well-characterized muscarinic ligands.

Chemical Biology Probe for Pathway Deconvolution

The confirmed lack of affinity for Beta-1 adrenergic receptors and minimal binding to Dopamine D2 receptors make this compound a cleaner chemical probe compared to promiscuous benzodioxole derivatives. It can be employed in phenotypic screens or pathway analysis where muscarinic or DPP-IV activity is suspected, with a lower probability of confounding signals arising from off-target interactions at these common aminergic receptors. This specificity is crucial for generating robust, interpretable data in target identification and validation studies.

Quote Request

Request a Quote for [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.